![molecular formula C9H9IO2 B2869849 [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol CAS No. 2165816-67-9](/img/structure/B2869849.png)
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an organic molecule that contains an oxirane (or epoxide) functional group, a phenyl group, and a hydroxyl group. The (2S,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. In this case, both the 2nd and 3rd carbon atoms have the S (from Latin sinister, left) configuration .
Molecular Structure Analysis
The molecule has two chiral centers, leading to potential for stereoisomerism. This means the molecule could exist in different forms that are mirror images of each other (like left and right hands), known as enantiomers .作用机制
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine is a potent agonist of nAChRs, and binds to these receptors with high affinity and selectivity. The exact mechanism of action of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine is not fully understood, but it is thought to act by binding to the orthosteric site on the receptor and inducing a conformational change that leads to channel opening and ion influx. [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has been shown to activate both muscle-type and neuronal-type nAChRs, and to exhibit subtype-selective effects depending on the receptor isoform and subunit composition.
Biochemical and Physiological Effects:
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has a range of biochemical and physiological effects that are mediated by its interaction with nAChRs. It has been shown to induce muscle contraction in vitro and in vivo, and to modulate neurotransmitter release and synaptic plasticity in the central nervous system. [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has also been shown to have analgesic effects in animal models of pain, and to reduce nicotine self-administration in rats. However, the precise physiological effects of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine are dependent on the dose, route of administration, and experimental conditions.
实验室实验的优点和局限性
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has several advantages as a tool for studying nAChRs in the laboratory. It is a highly potent and selective agonist of these receptors, and can be used to probe the structure and function of nAChRs in a variety of experimental systems. [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine is also relatively stable and easy to synthesize, which makes it a cost-effective and accessible tool for researchers. However, there are also some limitations to the use of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine in laboratory experiments. It has a short half-life in vivo, which makes it difficult to use in long-term studies or in vivo imaging experiments. [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine is also highly toxic and must be handled with care, and its effects on nAChRs may be influenced by factors such as receptor density, subunit composition, and receptor desensitization.
未来方向
There are several future directions for research on [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine and its potential applications in the treatment of neurological and psychiatric disorders. One area of interest is the development of more selective and potent nAChR agonists and antagonists, which could be used to target specific subtypes of nAChRs and avoid unwanted side effects. Another area of interest is the use of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine and other nAChR ligands as tools for imaging and diagnosis of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of therapeutic agents based on [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine and other nAChR ligands could have significant potential for the treatment of a variety of neurological and psychiatric disorders, including addiction, depression, and schizophrenia.
合成方法
The synthesis of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine involves a multi-step process that begins with the preparation of the key intermediate, 2-bromo-5-iodoanisole. This intermediate is then reacted with (S)-(-)-epichlorohydrin to form the epoxide, which is subsequently opened with methanol to yield [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
科学研究应用
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has been used extensively in scientific research to study the structure, function, and pharmacology of nAChRs. It has been used to investigate the binding sites and mechanisms of action of nAChR agonists and antagonists, and to explore the role of nAChRs in a variety of physiological processes, including pain, addiction, and cognition. [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has also been used to study the pharmacology of nAChRs in various animal models, including mice, rats, and non-human primates.
属性
IUPAC Name |
[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACAIYWNYMDRQT-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@@H](O2)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2869766.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)

![N-Ethyl-N-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2869769.png)
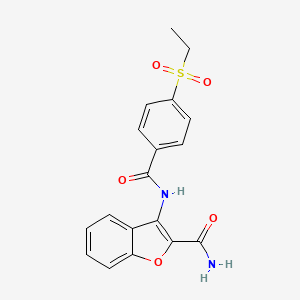
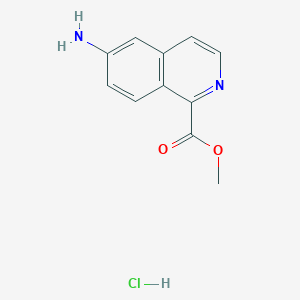
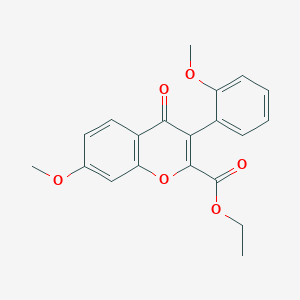
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B2869776.png)
![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)
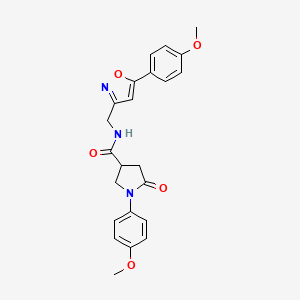
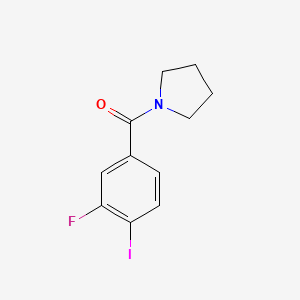

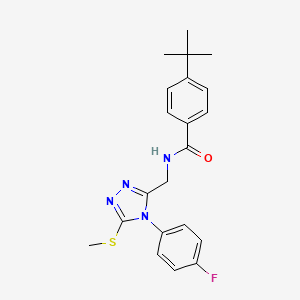
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)